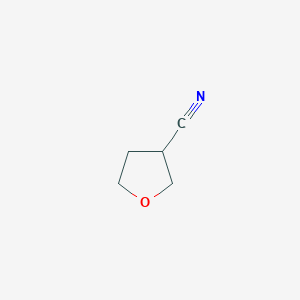

Tetrahydrofuran-3-carbonitrile

Description

Properties

IUPAC Name |

oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDNNNKGULGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436820 | |

| Record name | tetrahydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-44-8 | |

| Record name | tetrahydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbonitrile can be synthesized through various methods. One common method involves the reaction of 3-furancarboxamide with a dehydrating agent to form the nitrile group . Another method includes the cyclization of 4-hydroxybutanenitrile under acidic conditions .

Industrial Production Methods: This process involves high-pressure hydrogenation and the use of catalysts such as palladium on carbon .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Tetrahydrofuran-3-carboxylic acid.

Reduction: Tetrahydrofuran-3-amine.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tetrahydrofuran-3-carbonitrile serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can yield carboxylic acids.

- Reduction : Leads to primary amines or other reduced derivatives.

- Substitution : The nitrile group can be replaced with different functional groups through nucleophilic substitution reactions.

Biology

The compound is utilized in biological studies, particularly in:

- Enzyme Interactions : It aids in understanding metabolic pathways and enzyme activity.

- Antimicrobial Activity : Derivatives of tetrahydrofuran compounds have shown effectiveness against various pathogens by disrupting microbial cell walls or interfering with essential metabolic pathways .

| Compound | Activity | EC50 (µM) |

|---|---|---|

| Compound A | Antibacterial | 10.5 |

| Compound B | Antifungal | 15.2 |

| This compound | TBD | TBD |

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chiral nature makes it valuable for creating enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals.

Antiviral Activity

Research indicates that compounds containing a carbonitrile moiety, similar to this compound, exhibit antiviral properties. For instance, modifications to its structure have led to enhanced activity against viral infections by inhibiting viral replication .

Anticancer Activity

Recent studies have evaluated the anticancer potential of tetrahydrofuran derivatives. Findings suggest that certain modifications can increase apoptosis in cancer cell lines, indicating potential for development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the tetrahydrofuran ring can significantly impact potency and selectivity:

- Position 2 Modifications : Enhance binding affinity to target proteins.

- Position 4 Modifications : Affect solubility and metabolic stability.

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following tetrahydrofuran derivatives are structurally related but differ in substituents and functional groups:

†Example: (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (CAS 1191237-69-0) .

Biological Activity

Tetrahydrofuran-3-carbonitrile (THF-3-CN), with the molecular formula CHNO, is a versatile organic compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Recent studies have begun to elucidate its biological mechanisms, therapeutic potentials, and toxicological profiles.

THF-3-CN is a colorless liquid characterized by an ether-like odor. Its structure features a tetrahydrofuran ring with a nitrile group at the 3-position, which is crucial for its biological interactions. The presence of the nitrile group allows for hydrogen bonding with various biological macromolecules, influencing their activity and stability.

The biological activity of THF-3-CN is largely attributed to its ability to interact with enzymes and receptors. The nitrile group can form hydrogen bonds that modulate enzyme activity, while metabolic transformations may yield active metabolites that exert physiological effects.

Biological Applications

1. Antiviral Activity

Recent research has highlighted the antiviral potential of THF-3-CN derivatives. For instance, compounds derived from tetrahydrofuran have shown significant activity against multidrug-resistant strains of HIV-1, outperforming traditional protease inhibitors like Darunavir (DRV) by tenfold in certain assays . This suggests that THF-3-CN could serve as a scaffold for developing novel antiviral agents.

2. Anticancer Properties

Studies indicate that THF-3-CN and its derivatives may possess anticancer properties. In animal models, exposure to tetrahydrofuran has been linked to increased incidences of hepatocellular adenomas and carcinomas in female mice . While this raises concerns regarding its carcinogenic potential, it also points to the need for further investigation into its mechanisms in cancer biology.

3. Enzyme Inhibition

THF-3-CN has been utilized in studies focusing on enzyme-catalyzed reactions. Its ability to act as a building block for synthesizing biologically active molecules makes it a valuable compound in medicinal chemistry. The structural modifications of THF-3-CN can lead to derivatives that selectively inhibit specific enzymes involved in various diseases.

Toxicological Profile

The toxicological assessment of THF-3-CN reveals both acute and chronic effects. Studies involving long-term exposure have documented increased tumor incidences in laboratory animals, particularly in relation to liver and kidney neoplasms . Such findings necessitate careful consideration when evaluating the safety and therapeutic index of THF-3-CN in clinical applications.

Case Studies

Case Study 1: Antiviral Efficacy

In a recent study, a series of tetrahydrofuran-based compounds were evaluated for their antiviral efficacy against HIV-1. Compounds derived from THF demonstrated enhanced binding affinity to HIV protease, leading to improved inhibition rates compared to standard treatments .

Case Study 2: Carcinogenicity Assessment

A comprehensive study on the carcinogenic potential of tetrahydrofuran revealed significant findings regarding its effects on male and female Fischer rats and B6C3F1 mice. The study indicated a dose-dependent increase in renal tubule neoplasms among male rats and hepatocellular tumors in female mice . These results underscore the importance of understanding the long-term implications of exposure to THF-3-CN.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrahydrofuran-3-carbonitrile, and how do solvent choices influence reaction efficiency?

- Methodology : Prioritize polar aprotic solvents like tetrahydrofuran (THF) to enhance nucleophilic substitution reactions, as demonstrated in phosphazene syntheses where THF improved reaction homogeneity and yield . Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography. Adjust reaction times (e.g., 3 days at room temperature) based on intermediate stability .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with X-ray crystallography for unambiguous confirmation. For example, X-ray data in supplementary materials resolved stereochemical ambiguities in phosphazene derivatives, while NMR tracked functional group transformations . Cross-reference with databases like NIST Chemistry WebBook for standard spectral data .

Q. What storage conditions ensure the stability of this compound and its analogs?

- Methodology : Store under inert atmospheres (argon/nitrogen) at 0–6°C to prevent hydrolysis or oxidation, as recommended for nitrile-containing compounds . Use airtight containers to minimize moisture exposure, a critical factor for lab-scale stability .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound intermediates be resolved?

- Methodology : Employ multi-technique validation. For instance, if NMR suggests a planar structure but IR indicates strain, use X-ray crystallography to resolve discrepancies. Computational tools (DFT calculations) can predict bond angles and compare with experimental data .

Q. What mechanistic insights govern the reactivity of this compound in ring-opening reactions?

- Methodology : Conduct kinetic studies with varying nucleophiles (e.g., amines, Grignard reagents) to assess ring strain effects. Isotopic labeling (e.g., ¹⁵N in nitrile groups) can track reaction pathways. Compare results with analogous tetrahydrofuran derivatives (e.g., Tetrahydro-3-furanmethanol) to identify electronic vs. steric influences .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound-based compounds?

- Methodology : Use structure-activity relationship (SAR) studies. For example, modify the nitrile group to amides or esters and test against target enzymes (e.g., kinases). Include controls like unmodified tetrahydrofuran cores to isolate functional group contributions. Reference biochemical protocols for nucleoside analogs, which share structural motifs .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for optimizing this compound synthesis?

- Methodology : Apply design of experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. Use response surface methodology (RSM) to model yield vs. parameter interactions. Validate with replicates to ensure reproducibility .

Q. How do steric and electronic effects in this compound impact its utility in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.